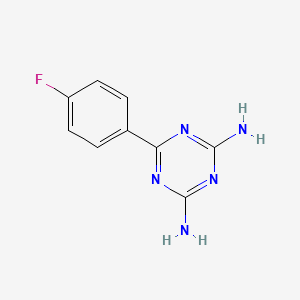

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQUQQDAZPFXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464366 | |

| Record name | 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30530-44-0 | |

| Record name | 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, a key heterocyclic compound with significant applications in medicinal chemistry and agricultural sciences.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic methodologies, underlying reaction mechanisms, and thorough characterization of the target compound. The guide emphasizes scientifically sound practices and provides field-proven insights to ensure replicable and efficient synthesis.

Introduction and Significance

2,4-Diamino-6-substituted-1,3,5-triazines represent a class of nitrogen-rich heterocyclic compounds with a broad spectrum of biological activities. The introduction of a 4-fluorophenyl substituent at the 6-position of the triazine core is of particular interest, as the fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy.

Derivatives of 2,4-diamino-1,3,5-triazine have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The core structure serves as a versatile scaffold for the development of novel therapeutics. This compound, in particular, is a valuable intermediate in the synthesis of more complex pharmaceutical agents and is also explored for its potential herbicidal properties.[1][2] This guide will focus on the most efficient and reliable methods for the laboratory-scale synthesis of this important compound.

Prevalent Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. This guide will detail the two most common and effective methodologies:

-

Method A: Direct Cyclocondensation of 4-Fluorobenzonitrile and Dicyandiamide. This is a convergent and atom-economical approach that is often amenable to green chemistry principles, particularly with the use of microwave irradiation.

-

Method B: Two-Step Synthesis via a Biguanide Intermediate. This method offers an alternative pathway that can be advantageous in certain research and development settings.

Method A: Direct Cyclocondensation

This single-step method involves the reaction of an aryl nitrile with dicyandiamide, typically in the presence of a base. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of analogous 2,4-diamino-6-aryl-1,3,5-triazines.[3]

The reaction proceeds through a base-catalyzed nucleophilic addition of dicyandiamide to the electrophilic carbon of the nitrile group in 4-fluorobenzonitrile. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 1,3,5-triazine ring system. The base plays a crucial role in deprotonating the dicyandiamide, thereby increasing its nucleophilicity.

Caption: Reaction mechanism for the direct cyclocondensation.

This protocol is adapted from established green chemistry methods for the synthesis of similar 2,4-diamino-6-aryl-1,3,5-triazines.[3]

Materials:

-

4-Fluorobenzonitrile (C₇H₄FN)

-

Dicyandiamide (C₂H₄N₄)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethanol

Equipment:

-

Microwave synthesizer

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Glass fritted funnel

-

Beakers and standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a 10 mL microwave reaction vessel, add 4-fluorobenzonitrile (1.0 mmol, 121.1 mg), dicyandiamide (1.1 mmol, 92.5 mg), and powdered potassium hydroxide (0.2 mmol, 11.2 mg).

-

Add 3 mL of dimethyl sulfoxide (DMSO) to the vessel.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 150°C for 20 minutes with stirring.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into 20 mL of cold deionized water with stirring.

-

Collect the resulting precipitate by vacuum filtration using a glass fritted funnel.

-

Wash the solid with deionized water (3 x 10 mL) and then with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to afford this compound as a white to off-white solid.

Table 1: Summary of Reaction Parameters for Method A

| Parameter | Value |

| Reactants | 4-Fluorobenzonitrile, Dicyandiamide |

| Base | Potassium Hydroxide (KOH) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 150°C |

| Reaction Time | 20 minutes |

| Work-up | Precipitation in water |

| Expected Yield | >85% (based on analogous reactions) |

Method B: Two-Step Synthesis via a Biguanide Intermediate

This alternative route involves the initial formation of a biguanide, which is then cyclized with an appropriate reagent to form the triazine ring. This method provides a more controlled, stepwise approach to the final product.

Step 1: Biguanide Formation Aniline or an appropriate amine is reacted with dicyandiamide, often in the presence of an acid catalyst, to form the corresponding biguanide hydrochloride.

Step 2: Cyclization The biguanide intermediate is then reacted with an ester, such as a 4-fluorobenzoate derivative, in the presence of a strong base like sodium methoxide. The base facilitates the condensation and subsequent cyclization to yield the 2,4-diamino-1,3,5-triazine.

Caption: General workflow for the two-step synthesis via a biguanide intermediate.

This protocol is based on general procedures for the synthesis of 2,4-diamino-6-aryl-1,3,5-triazines from biguanide intermediates.[2]

Step 1: Synthesis of a Biguanide Hydrochloride (Illustrative)

-

Combine an appropriate aniline derivative (1.0 eq) and dicyandiamide (1.0 eq) in a suitable solvent such as 2-propanol.

-

Add concentrated hydrochloric acid (1.1 eq) and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and collect the precipitated biguanide hydrochloride salt by filtration.

-

Wash the solid with a cold solvent and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the synthesized biguanide hydrochloride (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere.

-

Add a solution of sodium methoxide in methanol (2.5 eq) dropwise.

-

To this mixture, add methyl 4-fluorobenzoate (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Collect the precipitate by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum.

Table 2: Comparison of Synthetic Methodologies

| Feature | Method A (Direct Cyclocondensation) | Method B (Biguanide Route) |

| Number of Steps | One | Two |

| Key Reagents | Aryl nitrile, Dicyandiamide | Biguanide, Aryl ester |

| Reaction Time | Short (especially with microwave) | Longer |

| Atom Economy | High | Moderate |

| Process Control | Convergent | Stepwise, more control over intermediates |

| Overall Yield | Generally high | Can be variable depending on both steps |

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amino protons and the aromatic protons of the 4-fluorophenyl group. The amino protons will likely appear as a broad singlet. The aromatic protons should exhibit a characteristic splitting pattern (two doublets or a multiplet) due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show signals for the three distinct carbons of the triazine ring and the carbons of the 4-fluorophenyl substituent. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the primary amino groups (typically in the range of 3100-3500 cm⁻¹).

-

C=N stretching vibrations of the triazine ring (around 1500-1650 cm⁻¹).

-

C-F stretching vibration (in the region of 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₉H₈FN₅), the expected molecular weight is approximately 205.20 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 206.2.

Table 3: Predicted Analytical Data for this compound

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₈FN₅ |

| Molecular Weight | 205.20 g/mol |

| ¹H NMR (DMSO-d₆) | Aromatic protons (~7.0-8.2 ppm), Amino protons (broad singlet) |

| ¹³C NMR (DMSO-d₆) | Triazine carbons (~165-170 ppm), Aromatic carbons (~115-165 ppm with C-F coupling) |

| IR (KBr, cm⁻¹) | ~3400-3100 (N-H), ~1650 (C=N), ~1200 (C-F) |

| MS (ESI+) | [M+H]⁺ at m/z 206.2 |

Conclusion

This technical guide has outlined two robust and scientifically-grounded methods for the synthesis of this compound. The direct cyclocondensation approach, particularly when microwave-assisted, offers a rapid and efficient route to the target compound. The two-step biguanide method provides an alternative strategy with greater control over the synthetic process. The provided protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this valuable chemical entity for applications in drug discovery and development, as well as in the agricultural sector.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of the 1,3,5-triazine core, it possesses a unique electronic and structural profile conferred by its diamino and fluorophenyl substituents. This guide provides a comprehensive overview of its fundamental physicochemical properties, offering insights into its behavior in various experimental settings. The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Therefore, a thorough understanding of this compound's properties is crucial for its potential applications in areas such as kinase inhibition and the development of novel therapeutic agents.[1][2] This document serves as a technical resource, consolidating available data and outlining robust methodologies for its characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on predictions for structurally similar compounds and should be confirmed through empirical testing.

| Property | Value/Information | Source(s) |

| IUPAC Name | 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | [3] |

| CAS Number | 30530-44-0 | [3] |

| Molecular Formula | C₉H₈FN₅ | [4] |

| Molecular Weight | 205.19 g/mol | [4] |

| Appearance | White powder | [5] |

| Melting Point | 276-282 °C | [5] |

| Boiling Point | Predicted to decompose at high temperatures. | N/A |

| Solubility | Data for the non-fluorinated analog (2,4-Diamino-6-phenyl-1,3,5-triazine) indicates very poor water solubility (0.03 g/100mL at 20°C).[6] Solubility in organic solvents like DMSO and ethanol is expected to be higher, but quantitative data is not readily available. | [6] |

| pKa | Not experimentally determined. The presence of amino groups and nitrogen atoms in the triazine ring suggests both acidic and basic character. | N/A |

| logP (Octanol/Water) | A predicted XlogP of 0.7 is available for the isomeric 2,4-diamino-6-(2-fluorophenyl)-1,3,5-triazine. | N/A |

Structural Elucidation and Significance

The molecular architecture of this compound is central to its chemical behavior. The planar, electron-deficient 1,3,5-triazine ring is substituted with two electron-donating amino groups and an electron-withdrawing 4-fluorophenyl group. This electronic push-pull system influences the molecule's reactivity, hydrogen bonding capabilities, and potential for intermolecular interactions, such as π-π stacking.

Caption: 2D structure of this compound.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of 6-substituted-2,4-diamino-1,3,5-triazines can be achieved through several routes. A common and effective method involves the condensation of a substituted biguanide with an appropriate ester.[7] The following protocol outlines a representative synthesis for this compound.

Step 1: Synthesis of 4-Fluorophenylbiguanide Hydrochloride

-

To a stirred suspension of dicyandiamide (1 equivalent) in a suitable solvent such as 2-ethoxyethanol, add 4-fluoroaniline (1 equivalent) and concentrated hydrochloric acid (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 4-fluorophenylbiguanide hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Step 2: Cyclization to form this compound

-

To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol), add the 4-fluorophenylbiguanide hydrochloride (1 equivalent) from Step 1.

-

Stir the mixture at room temperature for 30 minutes.

-

To this mixture, add methyl 4-fluorobenzoate (1.1 equivalents).

-

Heat the reaction mixture to reflux for 8-12 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold methanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for drug development and material science applications. The following sections detail robust experimental protocols for key parameters.

Determination of Aqueous Solubility via HPLC

This method relies on the quantification of the dissolved compound in a saturated solution using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4) in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator should be used.

-

-

Sample Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility.

-

Caption: Workflow for determining aqueous solubility by HPLC.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constants (pKa) of ionizable compounds.[8][9]

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility.

-

Dilute the solution with water to a known volume to obtain a final concentration in the range of 1-10 mM. The percentage of the co-solvent should be kept to a minimum.

-

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic groups, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of any acidic protons.

-

Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key identifiers and some physical characteristics are well-documented, a notable gap exists in the experimental data for properties such as solubility, pKa, and logP. The provided protocols offer robust methodologies for the empirical determination of these crucial parameters. A comprehensive characterization of this compound will undoubtedly facilitate its exploration in drug discovery and materials science, enabling a more rational design of future experiments and applications.

References

- 1. soc.chim.it [soc.chim.it]

- 2. CID 139175070 | C18H18N10 | CID 139175070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pharmaguru.co [pharmaguru.co]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpras.com [ijpras.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of 2,4-Diamino-6-substituted-1,3,5-triazines: A Crystallographic Perspective for Drug Discovery

Foreword

In the landscape of medicinal chemistry and materials science, the 1,3,5-triazine scaffold stands as a cornerstone for the design of molecules with profound biological activities and unique material properties. Among its derivatives, the 2,4-diamino-6-substituted-1,3,5-triazines are of particular significance. Their rigid, planar geometry, coupled with a rich array of hydrogen bond donors and acceptors, makes them exceptional building blocks for constructing intricate supramolecular architectures. This guide provides an in-depth exploration of the crystal structures of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their solid-state behavior. By elucidating the principles of their crystal engineering and the nuances of their intermolecular interactions, we aim to empower the rational design of novel therapeutics and functional materials.

The 2,4-Diamino-1,3,5-triazine Core: A Hub of Supramolecular Interactions

The 2,4-diamino-1,3,5-triazine moiety is a privileged motif in supramolecular chemistry. Its defining feature is the presence of two amino groups and three ring nitrogens, which act as hydrogen bond donors and acceptors, respectively. This arrangement facilitates the formation of highly predictable and robust hydrogen bonding networks, often leading to well-defined supramolecular structures in the solid state.

The most prevalent of these is the R22(8) graph set motif, where two triazine molecules form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds.[1][2] This self-association is a powerful tool in crystal engineering, allowing for the programmed assembly of molecules into tapes, ribbons, layers, and more complex three-dimensional networks.[3][4] The planarity of the triazine ring also promotes π-π stacking interactions, which further contribute to the stability of the crystal lattice.

The true versatility of this system, however, lies in the 6-position. By introducing a variety of substituents at this position, one can modulate the electronic properties, steric hindrance, and overall shape of the molecule. This, in turn, influences the intermolecular interactions and dictates the final crystal packing arrangement.[5][6]

The Influence of the 6-Substituent on Crystal Packing

The nature of the substituent at the C6 position of the triazine ring has a profound impact on the resulting crystal structure. This "handle" can be chemically modified to introduce a wide range of functional groups, each imparting unique characteristics to the molecule and its solid-state assembly.

Aromatic and Heteroaromatic Substituents

When the 6-substituent is an aromatic or heteroaromatic ring, such as phenyl, cyanophenyl, or pyridyl, the crystal packing is often governed by a combination of hydrogen bonding and π-π stacking interactions.[5][7] The relative orientation of the triazine and the substituent ring is a critical factor. While theoretical calculations may predict a planar conformation for isolated molecules, intermolecular forces in the crystal can induce a rotation around the C-C bond connecting the two rings.[7] This dihedral angle is a consequence of the delicate balance between maximizing hydrogen bonding and optimizing π-π stacking.

For instance, in 2,4-diamino-6-(phenyl)-1,3,5-triazine, the molecules form the characteristic R22(8) hydrogen-bonded ribbons.[1] The introduction of a cyano group on the phenyl ring, as in 2,4-diamino-6-(3'-cyanophenyl)-1,3,5-triazine and its 4'-cyano isomer, preserves the fundamental hydrogen bonding motifs but introduces additional weak interactions that can influence the overall packing.[7]

Aliphatic and Functionalized Substituents

The incorporation of non-aromatic or functionalized substituents at the 6-position opens up a vast design space for crystal engineering. For example, a piperidino substituent can lead to the formation of corrugated rosette layers instead of the more common pseudo-honeycomb networks observed with a phenyl group.[5][6] This highlights the significant role that sterics and the introduction of additional hydrogen bond acceptors can play.

Furthermore, the 6-substituent can be a reactive handle for creating more complex hybrid molecules. For instance, linking the triazine core to a coumarin or imino-coumarin moiety can result in compounds with interesting photophysical properties and enhanced biological activity.[2][8]

Co-crystallization: Expanding the Structural Diversity

Co-crystallization has emerged as a powerful strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their covalent structure. The 2,4-diamino-1,3,5-triazine core is an excellent candidate for co-crystal formation, particularly with carboxylic acids.[7]

The interaction between the triazine's amino groups and ring nitrogens with the carboxylic acid's carboxyl group leads to the formation of a robust supramolecular heterosynthon, most commonly an R22(8) motif.[7] This interaction is highly specific and can effectively guide the assembly of the co-crystal.

The choice of the co-former is critical. For example, co-crystallization of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid results in a structure where the triazine molecules form their characteristic base-paired ribbons, which are then interlinked by the sorbic acid molecules through N-H···O and O-H···N hydrogen bonds.[1][9] Similarly, co-crystallization with adipic acid leads to a three-dimensional network where supramolecular ribbons of triazine molecules are linked by the dicarboxylic acid.[9]

Experimental Methodologies

The successful determination of the crystal structure of 2,4-diamino-6-substituted-1,3,5-triazine derivatives relies on a systematic experimental workflow, encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2,4-Diamino-6-substituted-1,3,5-triazines

A common and efficient method for the synthesis of these compounds is the reaction of dicyandiamide with a nitrile in the presence of a base.[5][6] More recently, green chemistry approaches utilizing microwave irradiation have been developed, offering advantages such as shorter reaction times, reduced solvent usage, and simpler purification procedures.[5][6]

Protocol: Microwave-Assisted Synthesis

-

Combine dicyandiamide and the desired nitrile in a microwave-safe reaction vessel.

-

Add a catalytic amount of a suitable base (e.g., potassium hydroxide).

-

Irradiate the mixture in a microwave reactor at a specified temperature and time.

-

After cooling, the crude product is typically purified by recrystallization from an appropriate solvent.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.[4]

Protocol: Crystallization by Slow Evaporation

-

Dissolve the purified triazine derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of single crystals over several days to weeks.

For co-crystallization, the triazine derivative and the co-former are typically dissolved in a common solvent and allowed to co-crystallize through slow evaporation.[9]

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional atomic arrangement can be determined using single-crystal X-ray diffraction.

Protocol: X-ray Data Collection and Structure Refinement

-

A single crystal of appropriate size is mounted on a goniometer.

-

The crystal is placed in a stream of X-rays, and the diffraction pattern is collected using a detector.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Structure-Activity Relationships in Drug Discovery

The 2,4-diamino-1,3,5-triazine scaffold is a common feature in a number of approved drugs and clinical candidates, particularly in the area of oncology. These compounds often act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[10]

The structural insights gained from X-ray crystallography are invaluable for understanding the structure-activity relationships (SAR) of these inhibitors. The precise geometry of the molecule, including the orientation of the 6-substituent and the hydrogen bonding patterns it forms, dictates how it will bind to the active site of a target protein.

For example, the diaminotriazine core can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine base of ATP.[1] The 6-substituent can then be tailored to occupy specific hydrophobic pockets within the active site, thereby increasing the potency and selectivity of the inhibitor. The ability to form predictable supramolecular assemblies can also be leveraged in the design of drug delivery systems and for controlling the solid-state properties of pharmaceutical formulations.

Data Summary

The following table summarizes the crystallographic data for a selection of 2,4-diamino-6-substituted-1,3,5-triazine derivatives, illustrating the influence of the 6-substituent on the crystal system and space group.

| Substituent at 6-position | Crystal System | Space Group | Reference |

| 3'-cyanophenyl | Monoclinic | P21/c | [7] |

| 4'-cyanophenyl | Monoclinic | C2/c | [7] |

| Phenyl | Monoclinic | C2/c | [1] |

| Methyl | Monoclinic | P21/c | [4] |

| 4-methoxyphenyl (with adipic acid) | Monoclinic | P21/c | [9] |

Visualizing the Supramolecular Architecture

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: Experimental workflow for the synthesis and structural analysis of 2,4-diamino-6-substituted-1,3,5-triazine derivatives.

References

- 1. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpras.com [ijpras.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Introduction: Defining the Molecule and its Analytical Imperative

Overview of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

This compound (CAS No: 30530-44-0, Molecular Formula: C₉H₈FN₅, Molecular Weight: 205.19 g/mol ) is a substituted triazine derivative of significant interest in diverse scientific fields.[1] Its structural backbone, a nitrogen-rich 1,3,5-triazine ring, provides a rigid scaffold for versatile functionalization. This compound serves as a crucial intermediate and active molecule in both pharmaceutical and agricultural sciences. In drug development, it is explored as a building block for anti-cancer agents, leveraging the triazine core's ability to mimic purine and pyrimidine bases and potentially interfere with cellular processes.[2] In agriculture, its derivatives exhibit potent herbicidal properties, contributing to enhanced crop yields.[2]

The Imperative of Spectroscopic Characterization

For any molecule destined for high-value applications, unambiguous structural confirmation and purity assessment are non-negotiable. Spectroscopic analysis provides a detailed, non-destructive fingerprint of a molecule's identity. It is the cornerstone of quality control, regulatory submission, and mechanistic investigation in drug discovery and material science. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic characterization of this compound, synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Integrated Analytical Workflow

The confirmation of the structure of this compound is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined data provide an irrefutable confirmation of the molecule's identity and purity.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Guiding Principles of NMR for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about their chemical environment, proximity to other nuclei, and bonding.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Rationale for Solvent Selection: Substituted triazines, particularly those with amino groups, often exhibit poor solubility in standard deuterated solvents like chloroform (CDCl₃) due to strong intermolecular hydrogen bonding and potential π-stacking.[3] Direct analysis in solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) is often the first choice. If solubility remains an issue, the use of trifluoroacetic acid (TFA) as a co-solvent can be effective, as it protonates the basic nitrogen atoms, disrupting hydrogen bonds and increasing solubility.[3] However, this can shift signals, so it's critical to note its use.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the identity of N-H protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H signals will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Data Interpretation: Expected Spectral Features

The structure of this compound suggests a distinct set of signals.

-

¹H NMR Spectrum:

-

Aromatic Protons (Fluorophenyl Ring): Two sets of signals are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the fluorine substituent, these will appear as complex multiplets or, more specifically, a pair of doublets of doublets, integrating to 2 protons each. The protons ortho to the fluorine will show coupling to both the adjacent proton and the ¹⁹F nucleus.

-

Amino Protons (-NH₂): The four protons from the two amino groups are expected to appear as one or two broad singlets in the region of δ 6.0-7.5 ppm. These signals are D₂O exchangeable. Their broadness is due to quadrupolar coupling with the ¹⁴N nuclei and potential restricted rotation around the C-N bond.[4][5]

-

-

¹³C NMR Spectrum:

-

Triazine Ring Carbons: The three carbon atoms of the triazine ring are highly deshielded and will appear at approximately δ 165-175 ppm. The carbon attached to the two amino groups (C2, C4) may be distinct from the carbon attached to the phenyl ring (C6).

-

Fluorophenyl Ring Carbons: Four distinct signals are expected. The carbon directly bonded to the fluorine atom (C4') will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and appear around δ 160-165 ppm. The other carbons will show smaller two-, three-, and four-bond C-F couplings. The carbon attached to the triazine ring (C1') will appear around δ 130-135 ppm.

-

Data Summary Table: NMR

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Features |

| Triazine Ring Carbons | - | δ 165-175 ppm | Highly deshielded |

| -NH₂ | δ 6.0-7.5 ppm (broad s, 4H) | - | D₂O exchangeable |

| Phenyl C1' (C-Triazine) | - | δ 130-135 ppm (d) | Small C-F coupling |

| Phenyl C2'/C6' | δ 8.0-8.4 ppm (m, 2H) | δ 128-132 ppm (d) | ³JCF coupling |

| Phenyl C3'/C5' | δ 7.2-7.5 ppm (m, 2H) | δ 114-118 ppm (d) | ²JCF coupling |

| Phenyl C4' (C-F) | - | δ 160-165 ppm (d) | Large ¹JCF coupling |

Fourier-Transform Infrared (FTIR) Spectroscopy

Guiding Principles of Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a rapid and convenient method for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid compound onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Assignment of Key Vibrational Modes

The FTIR spectrum will be dominated by vibrations from the amino groups and the aromatic rings.

-

N-H Stretching: Look for one or two strong, sharp or slightly broad bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

-

Aromatic C-H Stretching: A weaker band just above 3000 cm⁻¹ is characteristic of C-H stretching in the phenyl ring.

-

C=N and C=C Stretching: The region between 1450-1650 cm⁻¹ is complex but highly informative. Strong absorptions here are attributed to the C=N stretching vibrations of the triazine ring and the C=C stretching of the phenyl ring.[6][7]

-

N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ can also be assigned to the scissoring (bending) vibration of the -NH₂ groups.

-

C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond stretch is expected in the 1150-1250 cm⁻¹ region.

-

Ring Vibrations: The fingerprint region (below 1000 cm⁻¹) will contain various C-H out-of-plane bending and ring puckering vibrations, including a strong band around 810-850 cm⁻¹ characteristic of a 1,4-disubstituted (para) benzene ring.

Data Summary Table: FTIR

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3500 | N-H Stretch (Amine) | Strong |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 1550 - 1650 | C=N Stretch (Triazine) / N-H Bend | Strong |

| 1450 - 1550 | C=C Stretch (Aromatic) | Strong-Medium |

| 1150 - 1250 | C-F Stretch (Aryl-Fluoride) | Strong |

| 810 - 850 | C-H Out-of-Plane Bend (para-subst.) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Guiding Principles of Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. It is particularly useful for analyzing molecules with conjugated π-systems, such as the aromatic and heteroaromatic rings in the target compound.

Protocol: Solution-Phase UV-Vis Analysis

Step-by-Step Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.

-

Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Dilution: Dilute the stock solution to an appropriate concentration (typically 1-10 µg/mL) so that the maximum absorbance falls between 0.2 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation: Expected λmax

The conjugated system encompassing the phenyl and triazine rings is expected to produce strong π → π* transitions. One or more strong absorption maxima (λmax) are anticipated in the UV region, likely between 230 and 300 nm.[8][9][10] The exact position and intensity (molar absorptivity, ε) are characteristic of the compound and can be used for quantitative analysis via the Beer-Lambert law.

Data Summary Table: UV-Vis

| Parameter | Expected Value | Information Provided |

| λmax | 230 - 300 nm | Wavelength of maximum absorption |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | Measure of absorption intensity |

Mass Spectrometry (MS)

Guiding Principles of Mass Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound.

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing fragmentation and favoring the formation of a protonated molecular ion [M+H]⁺. A Time-of-Flight (TOF) analyzer provides high mass accuracy.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The TOF analyzer measures the exact m/z of the ions.

-

Data Analysis: Identify the base peak and the molecular ion peak. Use the instrument's software to calculate the elemental composition from the high-resolution mass of the [M+H]⁺ ion.

Data Interpretation: Molecular Ion and Fragmentation

-

Molecular Ion Confirmation: The primary goal is to observe the protonated molecule [M+H]⁺. For C₉H₈FN₅, the monoisotopic mass is 205.0815. Therefore, the high-resolution mass spectrum should show a prominent peak at m/z 206.0888 ± 5 ppm. This single piece of data provides powerful confirmation of the elemental formula.

-

Isotopic Pattern: The isotopic pattern of the molecular ion cluster should match the theoretical pattern for C₉H₈FN₅.

-

Fragmentation: While ESI is soft, some fragmentation may occur. Potential fragmentation pathways include the loss of NH₂ or cleavage at the C-C bond between the two rings.

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion in mass spectrometry.

Data Summary Table: MS

| Ion | Calculated Exact Mass (m/z) | Information Provided |

| [M+H]⁺ | 206.0888 | Confirms molecular formula C₉H₈FN₅ |

| [M+Na]⁺ | 228.0707 | Common sodium adduct |

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tdx.cat [tdx.cat]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: The 2,4-Diamino-1,3,5-triazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-1,3,5-triazine Compounds

The 1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms, serves as a foundational structure in medicinal chemistry. When substituted with amino groups at the 2 and 4 positions, it forms the 2,4-diamino-1,3,5-triazine scaffold, a privileged core that has given rise to a remarkable breadth of biologically active compounds.[1] Its synthetic accessibility, typically through the reaction of biguanides with one-carbon inserting synthons or via microwave-assisted reactions of dicyandiamide with nitriles, allows for extensive structural diversification.[2][3][4][5][6] This guide provides a comprehensive exploration of the key biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The development of novel anticancer agents is arguably the most significant application of the 2,4-diamino-1,3,5-triazine scaffold. These compounds exert their effects through multiple, often highly specific, mechanisms of action, making them prime candidates for targeted cancer therapies.

Core Mechanisms of Antineoplastic Action

The antitumor activity of this class of compounds stems primarily from their ability to inhibit key enzymes that are critical for cancer cell proliferation and survival.

-

Inhibition of Dihydrofolate Reductase (DHFR): As potent antifolates, many 2,4-diamino-1,3,5-triazines function as inhibitors of DHFR.[7] This enzyme is crucial for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides (specifically thymine) and amino acids.[8] By blocking DHFR, these compounds starve rapidly dividing cancer cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.[1][8]

-

Protein Kinase Inhibition: A vast number of 2,4-diamino-1,3,5-triazine derivatives have been developed as potent inhibitors of various protein kinases, which are frequently dysregulated in cancer.[9] These enzymes are central components of signaling pathways that control cell growth, proliferation, and survival. Key kinase targets include:

-

PI3K/mTOR Pathway: Compounds have shown excellent inhibitory activity against Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two central nodes in a critical cancer survival pathway.[1][10] Inhibition of this pathway can suppress the phosphorylation of downstream effectors like AKT, leading to reduced cell proliferation.[1][10]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain derivatives significantly inhibit EGFR-TK, a receptor tyrosine kinase whose overactivity drives the growth of many cancers.[10]

-

PIM1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and specific 2,4-diamino-1,3,5-triazines have been identified as potent PIM1 inhibitors.[3][11]

-

VEGF-R2 (KDR) Tyrosine Kinase: A novel class of 2-hydroxy-4,6-diamino-[3][12][13]triazines has been identified as potent inhibitors of VEGF-R2, a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[14]

-

-

Other Enzymatic Targets: The versatility of the scaffold allows it to target other crucial enzymes, including DNA topoisomerase IIα , which is involved in managing DNA topology during replication, and carbonic anhydrases , which play a role in tumor acidosis and metastasis.[13][15]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the triazine core has yielded critical insights into the structural requirements for potent anticancer activity.

-

Hybridization: Fusing the 2,4-diamino-1,3,5-triazine scaffold with other pharmacologically active moieties, such as coumarins, chalcones, or pyrazolines, can lead to synergistic effects and enhanced cytotoxicity.[1][2][13]

-

Substitution Patterns: The nature of the substituent at the 6-position and on the amino groups is critical. For instance, the incorporation of piperidine or morpholine rings has been shown to enhance cytotoxicity against various cancer cell lines.[9] Similarly, specific aryl substitutions are crucial for potent kinase inhibition.[16]

-

Selectivity: Thoughtful design has led to compounds with high selectivity for cancer cells over non-cancerous cell lines, a crucial attribute for minimizing off-target toxicity.[16] Some derivatives show remarkable selectivity towards specific cancer subtypes, such as triple-negative breast cancer.[2][17]

Quantitative Analysis of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2,4-diamino-1,3,5-triazine compounds against various human cancer cell lines.

| Compound ID/Reference | Target Cell Line | Activity Metric (IC₅₀/GI₅₀) |

| Compound 19 [12] | MALME-3M (Melanoma) | GI₅₀ = 3.3 x 10⁻⁸ M |

| Compound 11 [4][13] | A-427 (Lung), RT-4 (Bladder) | IC₅₀ = 1.51 µM, 1.66 µM |

| Compound 4f | MDA-MB-231 (Breast) | IC₅₀ = 6.25 µM |

| Compound 5b [3] | PIM1 Kinase (Enzymatic) | IC₅₀ = 1.18 µg/mL |

| Compound 47 [10] | A549 (Lung), MCF-7 (Breast) | IC₅₀ = 0.20 µM, 1.25 µM |

| Compound 9d [18] | DU-145 (Prostate) | IC₅₀ = 0.16 µM |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[17][18]

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2,4-diamino-1,3,5-triazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 2: Antimicrobial and Antiprotozoal Activity

The 2,4-diamino-1,3,5-triazine scaffold is also a cornerstone in the development of agents to combat infectious diseases, from common bacterial pathogens to parasites responsible for global health crises.

Mechanisms of Antimicrobial Action

-

Targeting Folate Metabolism: Similar to their anticancer effects, the antimicrobial properties of many triazines are rooted in the inhibition of microbial dihydrofolate reductase (DHFR) .[7][8][19] Because the folate pathway is essential for bacterial and protozoal growth and replication, DHFR is an excellent therapeutic target.[20] Crucially, structural differences between microbial and mammalian DHFR enzymes allow for the design of selective inhibitors, minimizing host toxicity.[19] This mechanism is effective against a range of pathogens, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.[8][19]

-

Dual-Action Inhibition: To combat the rise of antibiotic resistance, innovative dual-action triazines have been developed. These compounds not only inhibit DHFR but also possess the ability to physically disrupt the bacterial membrane, providing a second, independent mechanism of action that makes the development of resistance more difficult.[21]

-

Antiprotozoal Activity: The antimalarial drug cycloguanil is a classic example of a 2,4-diamino-1,6-dihydro-1,3,5-triazine that inhibits parasitic DHFR.[21][22] This same principle has been applied to develop inhibitors against other protozoa, such as Trypanosoma brucei, by targeting both DHFR and a related enzyme, pteridine reductase 1 (PTR1).[22]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the bacterial or fungal strain (e.g., S. aureus, E. coli) in appropriate broth medium to a specified turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test triazine compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin, streptomycin) should be run in parallel as a reference.[24][25]

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours (for bacteria) or longer for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after incubation.

Part 3: Anti-inflammatory and Immunomodulatory Activities

The role of 2,4-diamino-1,3,5-triazines extends to the modulation of immune and inflammatory responses, primarily through the inhibition of specific protein kinases that are integral to these pathways.

Mechanism of Action

Protein kinases are central to the signaling cascades that initiate and propagate inflammatory responses. By targeting these enzymes, triazine derivatives can effectively dampen pathological inflammation. Research has shown that functionalized 2,4-diamino-1,3,5-triazines can act as potent inhibitors of kinases involved in the immune response, such as PIM1 kinase .[3][11] This provides a therapeutic avenue for treating inflammatory and autoimmune diseases.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust system for screening kinase inhibitors.[3][11]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 96- or 384-well plate, combine the kinase (e.g., PIM1), its specific substrate, and ATP in a reaction buffer. Add the test triazine compound at various concentrations.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for ADP production.[3][11]

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any unreacted ATP. Incubate for approximately 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2,4-diamino-1,3,5-triazine scaffold represents a remarkably versatile and enduring platform in drug discovery. Its derivatives have demonstrated potent and often highly selective activity against a wide array of therapeutic targets in oncology, infectious disease, and immunology. The ability to function as potent inhibitors of crucial enzymes like kinases and dihydrofolate reductase underscores their continued relevance.

Future research will likely focus on several key areas:

-

Enhancing Selectivity: Further refinement of SAR to develop inhibitors with even greater selectivity for specific kinase isoforms or microbial enzymes to improve efficacy and reduce side effects.

-

Combating Drug Resistance: The design of multi-target or dual-action compounds, such as those combining DHFR inhibition with membrane disruption, will be a critical strategy to overcome acquired resistance in both cancer and microbial pathogens.

-

Exploring New Therapeutic Areas: The immunomodulatory potential of these compounds is an emerging field that warrants deeper investigation for applications in autoimmune disorders and chronic inflammatory diseases.

The continued exploration of the chemical space around the 2,4-diamino-1,3,5-triazine core, guided by mechanistic insights and robust screening protocols, promises to deliver the next generation of targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpras.com [ijpras.com]

- 4. mdpi.com [mdpi.com]

- 5. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpras.com [ijpras.com]

- 12. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]

- 16. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]

- 21. escholarship.org [escholarship.org]

- 22. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Mechanism of action of diamino triazine derivatives

An In-depth Technical Guide to the Mechanism of Action of Diamino Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino triazine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their core structure, a 1,3,5-triazine ring bearing two amino groups, serves as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of the mechanisms of action of diamino triazine derivatives, with a primary focus on their well-established role as dihydrofolate reductase inhibitors and an exploration of other emerging molecular targets. We will delve into the structure-activity relationships that govern their potency and selectivity, and detail the experimental protocols used to elucidate their mechanisms. This document is intended to be a valuable resource for researchers and drug development professionals working with this important class of molecules.

Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most extensively characterized mechanism of action for a large number of diamino triazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme is a critical component of the folate biosynthetic pathway, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA replication and cell proliferation, making them effective antimicrobial and anticancer agents.[1][5]

The Folate Pathway and the Role of DHFR

The folate pathway is a fundamental metabolic pathway in most organisms. Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of thymidylate, purines, and the amino acids methionine and glycine. Inhibition of DHFR leads to a depletion of the THF pool, which in turn halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death.

Caption: The role of DHFR in the folate pathway and its inhibition by diamino triazine derivatives.

Molecular Interactions and Binding Mode

Diamino triazine derivatives typically act as competitive inhibitors of DHFR, binding to the active site with high affinity. The 2,4-diamino-1,3,5-triazine scaffold mimics the diaminopyrimidine portion of the natural substrate, dihydrofolate. The protonated N1 of the triazine ring forms a crucial ionic bond with a conserved acidic residue (e.g., Aspartate) in the active site of DHFR.[6] Additionally, the amino groups form hydrogen bonds with the backbone carbonyls of key amino acid residues and a conserved water molecule. The substituents on the triazine ring and any associated aryl groups extend into hydrophobic pockets within the active site, contributing to the binding affinity and selectivity of the inhibitor.

Caption: Schematic of the key interactions between a diamino triazine derivative and the DHFR active site.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of diamino triazine derivatives against DHFR are highly dependent on the nature and position of substituents on the triazine and associated phenyl rings.

| Substituent Position | Effect on Activity | Reference |

| Phenyl ring substituents | Electron-withdrawing groups can influence potency. The position of the substituent (ortho, meta, para) is critical for optimal interaction with the enzyme's binding pocket. | [2][3][4] |

| Triazine ring substituents | Modifications to the amino groups can affect hydrogen bonding. Introduction of bulky groups can lead to steric hindrance. | [7] |

| Linker between triazine and phenyl ring | The length and flexibility of any linker can impact the orientation of the molecule within the active site. | [1] |

Alternative Mechanisms of Action

While DHFR inhibition is a primary mechanism, some diamino triazine derivatives exert their biological effects through other pathways.

Inhibition of Bacterial Translation

A novel class of 3,5-diamino-piperidinyl triazines has been identified as inhibitors of bacterial translation.[8] These compounds are thought to mimic aminoglycoside antibiotics by binding to the A-site of the 16S ribosomal RNA, thereby disrupting protein synthesis.[8] This mechanism is distinct from DHFR inhibition and offers a promising avenue for the development of new antibacterial agents.

Protein Kinase Inhibition

Certain functionalized 2,4-diamino-1,3,5-triazines have been shown to act as inhibitors of protein kinases.[9][10][11] For example, some derivatives have demonstrated inhibitory activity against PIM1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[9][10][11] This suggests a potential role for these compounds in cancer therapy through the modulation of signaling pathways.

Adenosine Receptor Antagonism

Derivatives of[1][2][5]triazolo[1,5-a][1][3][7]triazine have been developed as potent and selective antagonists of the adenosine A2a receptor.[12] These compounds have shown efficacy in animal models of Parkinson's disease, highlighting a completely different therapeutic application for the triazine scaffold.[12]

Experimental Protocols for Mechanistic Studies

A variety of in vitro and cell-based assays are employed to elucidate the mechanism of action of diamino triazine derivatives.

DHFR Enzyme Inhibition Assay

This is a direct biochemical assay to measure the inhibitory activity of a compound against purified DHFR enzyme.

Step-by-Step Methodology:

-

Reagents and Materials: Purified DHFR enzyme (from the target organism), dihydrofolate (DHF), NADPH, assay buffer (e.g., Tris-HCl with DTT), test compound, and a spectrophotometer.

-

Assay Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations. b. Initiate the reaction by adding DHF. c. Monitor the change in absorbance at 340 nm over time. d. Calculate the initial reaction rates and determine the IC50 value of the test compound.

Caption: A typical workflow for a DHFR enzyme inhibition assay.

Cell-Based Assays

These assays are crucial for determining the effect of the compounds on whole cells and for assessing their therapeutic potential.

-

Antiproliferative/Cytotoxicity Assays:

-

MTT/XTT Assay: Measures cell viability by assessing the metabolic activity of the cells.

-

Resazurin Microtiter Assay (REMA): Commonly used for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1]

-

-

Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA): Determines if a compound binds to its target protein in intact cells.

-

Western Blotting: Can be used to assess the downstream effects of target inhibition, such as changes in the levels of specific proteins.

-

Conclusion and Future Directions

Diamino triazine derivatives are a clinically and mechanistically important class of compounds. While their primary mechanism of action is often the inhibition of dihydrofolate reductase, it is clear that this scaffold can be adapted to target a diverse range of biological molecules, including ribosomal RNA and protein kinases. The continued exploration of the structure-activity relationships and the use of robust experimental protocols will be essential for the development of new and improved diamino triazine-based therapeutics. Future research should focus on designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and improve their safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine s. A quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of dihydrofolate reductase. 3. 4.6-Diamino-1,2-dihydro-2,2-dimethyl-1-(2-substituted-phenyl)-s-triazine inhibition of bovine liver and mouse tumor enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpras.com [ijpras.com]

- 10. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response [imsear.searo.who.int]

- 11. ijpras.com [ijpras.com]

- 12. Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1] Specifically, 2,4-diamino-1,3,5-triazine derivatives have shown significant promise in the development of novel therapeutics, particularly in oncology.[2][3] The subject of this guide, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine, is a member of this promising class, serving as both an agricultural chemical and a valuable intermediate in the synthesis of pharmaceuticals like anti-cancer agents.[4] Molecular docking, a powerful computational technique, is instrumental in elucidating the therapeutic potential of such compounds by predicting their binding affinity and interaction patterns with macromolecular targets.[5] This guide provides a comprehensive, technically-grounded protocol for conducting in silico docking studies on this compound, designed for professionals in drug discovery and development. We will delve into the causality behind methodological choices, establish a self-validating workflow, and ground our protocol in authoritative scientific principles.

Foundational Principles: Understanding the Target and the Tool

Before initiating any computational study, a thorough understanding of the biological context is paramount. The efficacy of a docking simulation is not merely a function of computational power but is critically dependent on the quality of the input data and the rationale behind target selection.[6]

The Ligand: this compound